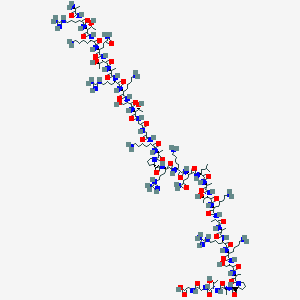
ADWX-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADWX-1 is an optimised synthetic analog of the scorpion peptide BmKTx. This compound is known to block voltage-gated Kv1.3 channel with a high affinity (IC50 = 1.89 pM) and selectivity (340 fold greater affinity than for voltage-dependent ). This compound inhibits CD4+ CCR7– T-cell proliferation. This compound is an interesting therapeutic candidate to treat auto-immune disorders such as multiple sclerosis, type-1 diabetes, rheumatoid arthritis and psoriasis. This peptide is a valuable tool for studying the structure-function of Kv1.3 channel and auto-immunity pathways.
Properties
Molecular Formula |
C169H281N57O46S7 |
|---|---|
Molecular Weight |
4071.90 Da |
Appearance |
White lyophilized solidPurity rate: > 98%AA sequence: Val-Gly-Ile-Asn-Val-Lys-Cys7-Lys-His-Ser-Arg-Gln-Cys13-Leu-Lys-Pro-Cys17-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys27-Thr-Asn-Gly-Lys-Cys32-His-Cys34-Thr-Pro-Lys-OHDisulfide bonds between: Cys7-Cys27, Cys13-Cys32, Cys17-Cys34Length (aa): 37 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



